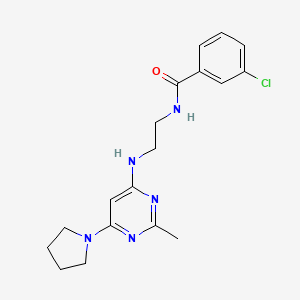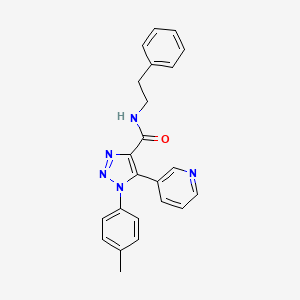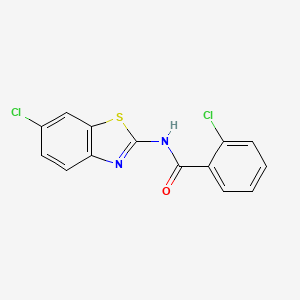
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride: is a chemical compound with the molecular formula C10H16ClN3O2S and a molecular weight of 277.77. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridin-2-ylsulfonyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that are common in pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-(Pyridin-2-ylsulfonyl)piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylpiperazine: Lacks the pyridin-2-ylsulfonyl group, which significantly alters its chemical properties.
Uniqueness: 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is unique due to the presence of both the methyl group and the pyridin-2-ylsulfonyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c1-9-8-13(7-6-11-9)16(14,15)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKOVHQQGIYLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
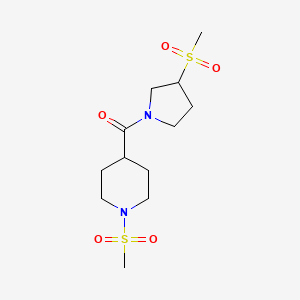
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
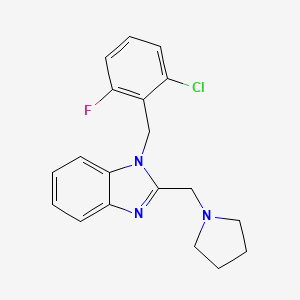
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
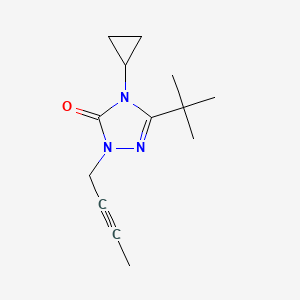
![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
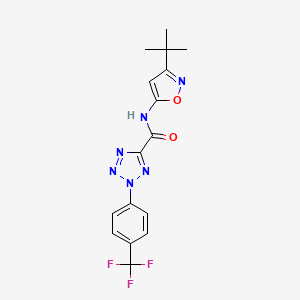
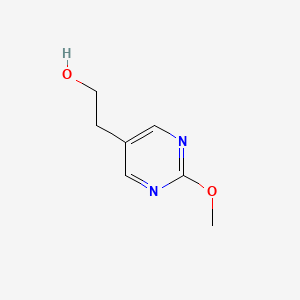
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)
